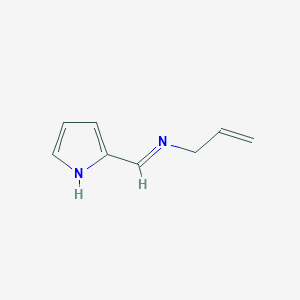
N-prop-2-enyl-1-(1H-pyrrol-2-yl)methanimine
Description
N-prop-2-enyl-1-(1H-pyrrol-2-yl)methanimine is an organic compound that features a pyrrole ring attached to a methanimine group, with a prop-2-enyl substituent
Properties
CAS No. |
40716-40-3 |
|---|---|
Molecular Formula |
C8H10N2 |
Molecular Weight |
134.18 g/mol |
IUPAC Name |
N-prop-2-enyl-1-(1H-pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C8H10N2/c1-2-5-9-7-8-4-3-6-10-8/h2-4,6-7,10H,1,5H2 |
InChI Key |
BGSHERAGFKWQFM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN=CC1=CC=CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-prop-2-enyl-1-(1H-pyrrol-2-yl)methanimine typically involves the condensation of pyrrole-2-carbaldehyde with an appropriate amine under controlled conditions. One common method is to react pyrrole-2-carbaldehyde with prop-2-enylamine in the presence of a catalyst such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-prop-2-enyl-1-(1H-pyrrol-2-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The prop-2-enyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring or the imine group.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-prop-2-enyl-1-(1H-pyrrol-2-yl)methanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-prop-2-enyl-1-(1H-pyrrol-2-yl)methanimine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(1H-pyrrol-2-yl)methanimine
- N-ethyl-1-(1H-pyrrol-2-yl)methanimine
- N-propyl-1-(1H-pyrrol-2-yl)methanimine
Uniqueness
N-prop-2-enyl-1-(1H-pyrrol-2-yl)methanimine is unique due to the presence of the prop-2-enyl group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


